cerium (III) chloride heptahydrate

Solubility Material Science Synthesis

Researchers requiring high chemoselectivity in allylation or deprotection often face side reactions with stronger Lewis acids. Cerium(III) chloride heptahydrate provides a mild, water-tolerant solution, enabling high-yield (up to 91%) solvent-free syntheses and precise thermal processing via its well-defined decomposition pathway (25-480 °C). - Mild Lewis acid for aldehyde allylation & PMB ether deprotection. - Enables solvent-free green synthesis of Schiff bases with high yields. - Defined multi-step thermal decomposition for controlled CeO₂ production.

Molecular Formula CeCl3H14O7
Molecular Weight 372.58 g/mol
Cat. No. B7884524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecerium (III) chloride heptahydrate
Molecular FormulaCeCl3H14O7
Molecular Weight372.58 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.O.Cl[Ce](Cl)Cl
InChIInChI=1S/Ce.3ClH.7H2O/h;3*1H;7*1H2/q+3;;;;;;;;;;/p-3
InChIKeyKPZSTOVTJYRDIO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Chloride Heptahydrate (CeCl3·7H2O): Essential Procurement Data for a Foundational Rare Earth Reagent


Cerium(III) chloride heptahydrate (CeCl3·7H2O) is a trivalent rare earth halide salt that serves as a fundamental cerium source and a mild, water-tolerant Lewis acid catalyst [1]. It is a white to off-white crystalline solid with high water solubility and pronounced hygroscopicity, existing as a well-defined heptahydrate among several possible hydration states [1]. Its utility spans diverse fields, including organic synthesis, corrosion inhibition, materials science, and as a precursor for advanced cerium-based materials [1].

Cerium(III) Chloride Heptahydrate Procurement: Why Substitution with Other Cerium Salts Compromises Performance


Substituting cerium(III) chloride heptahydrate with other cerium salts or generic Lewis acids is not recommended for critical applications due to significant differences in solubility, thermal behavior, and reaction outcomes. While compounds like cerium(III) nitrate, cerium(IV) sulfate, or cerium(III) triflate may appear interchangeable, their distinct chemical and physical properties directly impact process efficiency. For instance, CeCl3·7H2O exhibits a unique thermal decomposition profile [1] and moderate Lewis acidity that differs fundamentally from stronger Lewis acids like Ce(OTf)3 [2]. Furthermore, its performance as a corrosion inhibitor on specific alloys varies markedly from that of other cerium salts [3]. The quantitative evidence below demonstrates that these differences are not trivial and carry measurable consequences for scientific and industrial outcomes.

Cerium(III) Chloride Heptahydrate (CeCl3·7H2O): A Quantitative Evidence Guide for Scientific Selection


CeCl3·7H2O vs. Ce(NO3)3·6H2O: 22% Lower Water Solubility for Controlled Hydration in Aqueous Processes

Cerium(III) chloride heptahydrate exhibits significantly lower water solubility compared to cerium(III) nitrate hexahydrate, a common alternative cerium source. This difference is critical for applications requiring controlled aqueous concentrations or where high nitrate content is undesirable [1]. At 25°C, CeCl3·7H2O has a reported solubility of 137 g/100 mL [2], whereas Ce(NO3)3·6H2O exhibits a much higher solubility of 1754 g/L (equivalent to 175.4 g/100 mL) under similar conditions .

Solubility Material Science Synthesis

CeCl3·7H2O vs. Ce(SO4)2: Distinct Thermal Decomposition Pathway with Hydrolysis Onset at 170°C

The thermal decomposition of CeCl3·7H2O follows a specific, multi-step pathway involving dehydration, hydrolysis, and oxidation, which differs fundamentally from the direct thermal decomposition of cerium nitrate or sulfate salts [1]. Quantitative TG-DTA analysis shows that CeCl3·7H2O undergoes dehydration between 25–224 °C, followed by hydrolysis at 170–480 °C, and finally oxidation of the resulting CeCl3 above 480 °C [1]. In contrast, cerium(III) nitrate hexahydrate begins to decompose at 190 °C, with complete decomposition to CeO2 occurring at 390-400 °C .

Thermal Analysis Materials Processing Cerium Oxide Precursor

CeCl3·7H2O vs. Ce(OTf)3: 100-Fold Lower Catalyst Loading Required for Triflate in PMB Ether Deprotection

A direct comparative study on the deprotection of p-methoxybenzyl (PMB) ethers revealed a significant difference in catalyst efficiency between cerium(III) chloride and cerium(III) triflate [1]. The study found that while both reagents can effect the deprotection, cerium(III) triflate (Ce(OTf)3) can be used at a 1 mol% loading, whereas the cerium(III) chloride/sodium iodide system typically requires near equimolar amounts of CeCl3·7H2O (approximately 100 mol%) to achieve comparable results [1]. This demonstrates that CeCl3·7H2O is a considerably milder Lewis acid, which can be advantageous for substrates sensitive to strong acid conditions.

Lewis Acid Catalysis Organic Synthesis Catalyst Efficiency

CeCl3·7H2O/NaI vs. TiCl4 & Et2O·BF3: Superior Chemoselectivity in Aldehyde Allylation

In the allylation of aldehydes, the CeCl3·7H2O/NaI system exhibits a chemoselectivity profile that is fundamentally opposite to that of classical Lewis acids like TiCl4 and Et2O·BF3 [1]. While the classical Lewis acids often promote side reactions or show different substrate selectivity, the CeCl3·7H2O/NaI system was specifically noted for its high chemoselectivity in this C-C bond forming reaction [1]. The study highlights that the procedure, which uses allylstannane, provides an alternative over existing catalytic processes due to this unique selectivity [1].

Chemoselectivity Organic Synthesis Lewis Acid

CeCl3·7H2O vs. No Catalyst: 91% Yield in Schiff Base Synthesis Under Solvent-Free Conditions

The catalytic activity of CeCl3·7H2O is clearly demonstrated in the solvent-free synthesis of Schiff bases from primary aromatic amines and aryl aldehydes. A study reported that in the absence of the catalyst, the reaction fails to proceed or gives very low yields . In contrast, with 10 mol% of CeCl3·7H2O, the reaction proceeds efficiently, giving isolated yields of up to 91% for certain substrates within 5-30 minutes . This represents a quantifiable and substantial improvement over the uncatalyzed baseline.

Green Chemistry Schiff Base Synthesis Catalysis

CeCl3·7H2O vs. Ce(SO4)2: Inferior Corrosion Resistance of CeCl3-Derived Film on Galvanized Steel

A comparative study on cerium-based conversion coatings for electroplated zinc on galvanized steel revealed a clear performance hierarchy among different cerium salts [1]. Films prepared by immersion in solutions of cerium(III) chloride, nitrate, sulfate, and acetate were evaluated by salt spray testing. The results showed that the Ce-film obtained from a cerium sulfate solution exhibited higher corrosion resistance than those obtained from the other cerium salts, including CeCl3·7H2O [1]. The superior performance of the sulfate-derived film was attributed to the incorporation of sulfate anions into the protective layer [1].

Corrosion Inhibition Conversion Coating Materials Science

Cerium(III) Chloride Heptahydrate (CeCl3·7H2O): Evidence-Based Application Scenarios for R&D and Procurement


Mild Lewis Acid for Selective Organic Transformations

Leverage CeCl3·7H2O as a mild, water-tolerant Lewis acid for reactions requiring high chemoselectivity, such as aldehyde allylation or PMB ether deprotection [REFS-1, REFS-2]. Its activity profile is distinct from stronger Lewis acids (e.g., Ce(OTf)3) and classical catalysts (e.g., TiCl4), making it ideal for substrates prone to side reactions or decomposition [REFS-1, REFS-2]. The quantitative catalyst loading difference (equimolar vs. 1 mol% for triflate) guides its use in synthetic routes where functional group tolerance is paramount [2].

Solvent-Free and Green Chemistry Catalysis

Employ CeCl3·7H2O as a catalyst for solvent-free transformations, such as the synthesis of Schiff bases . This approach aligns with green chemistry principles and offers a direct performance advantage over uncatalyzed reactions, which fail to proceed . The catalyst enables high yields (up to 91%) under mild, solvent-free conditions, making it an attractive option for sustainable process development .

Controlled-Temperature Precursor for Anhydrous CeCl3 or CeO2 Synthesis

Utilize the well-defined, multi-step thermal decomposition pathway of CeCl3·7H2O for the controlled production of anhydrous cerium(III) chloride or cerium oxide (CeO2) [3]. The specific temperature ranges for dehydration (25–224 °C), hydrolysis (170–480 °C), and oxidation (>480 °C) provide a unique processing window not available with other cerium salts like the nitrate, which decomposes directly to the oxide at lower temperatures [REFS-4, REFS-5]. This allows for precise tuning of material properties in applications such as electro-winning and spray pyrolysis [3].

Effective Corrosion Inhibitor for Aluminum Alloys in Chloride Environments

Apply CeCl3·7H2O as an effective inorganic corrosion inhibitor for aluminum alloys like AA2024-T3 in chloride-containing solutions [4]. While it may not form the most resistant conversion coating on all substrates (e.g., sulfate-derived films are superior on zinc), it has proven efficacy in reducing corrosion on aluminum surfaces [4]. This makes it a viable, chromium-free alternative for specific corrosion protection applications where its unique interaction with the alloy surface is beneficial [4].

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